molecular formula C12H18N2O2 B8412804 Tert-butyl 2-((pyridin-2-ylmethyl)amino)acetate

Tert-butyl 2-((pyridin-2-ylmethyl)amino)acetate

Cat. No. B8412804
M. Wt: 222.28 g/mol
InChI Key: JEUWGBSWWSUFBK-UHFFFAOYSA-N
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Patent
US08747810B2

Procedure details

tert-butyl 2-chloroacetate (0.83 g, 5.55 mmol) and 2-(Aminomethyl)pyridine (1.5 g, 8.32 mmol) were dissolved in 400 mL CH3CN. To this solution was added potassium carbonate (0.76 g, 5.55 mmol) and the mixture was stirred at room temperature for two days. The crude product was obtained as an oil after removal of the solvent and was purified on a silica gel preparative plate that was developed in with a 2% methanolic NH3 (7 M NH3 in methanol/98% CH2Cl2. The product was isolated as pale yellow oil (57%). 1H NMR (CDCl3) δ 8.414 (dd, 1H, Ar), 7.499 (dd, 1H, Ar), 7.200 (d, 1H, Ar), 7.013 (m, 1H, Ar), 3.806 (s, 2H, —CH2—), 3.242 (s, 2H, —CH2—), 2.458 (s, 1H, —CH—), 1.333 (s, 9H, —C(CH3)3).
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step Two
Name
Yield
57%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].[NH2:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1.C(=O)([O-])[O-].[K+].[K+]>CC#N>[N:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[CH2:11][NH:10][CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.83 g
Type
reactant
Smiles
ClCC(=O)OC(C)(C)C
Name
Quantity
1.5 g
Type
reactant
Smiles
NCC1=NC=CC=C1
Name
Quantity
400 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0.76 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for two days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was obtained as an oil
CUSTOM
Type
CUSTOM
Details
after removal of the solvent
CUSTOM
Type
CUSTOM
Details
was purified on a silica gel preparative plate that

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
N1=C(C=CC=C1)CNCC(=O)OC(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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